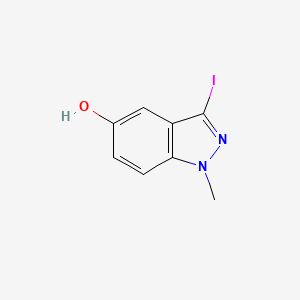

3-Iodo-1-methyl-1H-indazol-5-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H7IN2O |

|---|---|

Molecular Weight |

274.06 g/mol |

IUPAC Name |

3-iodo-1-methylindazol-5-ol |

InChI |

InChI=1S/C8H7IN2O/c1-11-7-3-2-5(12)4-6(7)8(9)10-11/h2-4,12H,1H3 |

InChI Key |

SLOLKCMYGBRNJX-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C=C(C=C2)O)C(=N1)I |

Origin of Product |

United States |

Chemical Reactivity and Derivatization of 3 Iodo 1 Methyl 1h Indazol 5 Ol

Reactivity at the C3-Iodo Position

The carbon-iodine bond at the C3-position of the indazole ring is a key site for the introduction of new carbon-carbon and carbon-heteroatom bonds. The electron-rich nature of the indazole ring system and the good leaving group ability of the iodide facilitate a range of transition metal-catalyzed cross-coupling reactions and nucleophilic substitution reactions.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of aryl halides, and 3-iodoindazoles are excellent substrates for these transformations. These reactions allow for the formation of new carbon-carbon bonds, enabling the introduction of aryl, vinyl, and alkynyl moieties at the C3-position.

Suzuki Coupling: The Suzuki-Miyaura coupling is a widely used method for the formation of biaryl linkages. In the context of 3-iodo-1-methyl-1H-indazol-5-ol, this reaction would involve the coupling of the C3-iodo position with a variety of boronic acids or their corresponding esters in the presence of a palladium catalyst and a base. While specific studies on this compound are not extensively documented in publicly available literature, the reactivity of related 3-iodoindazoles is well-established. For instance, the Suzuki coupling of unprotected 3-iodoindazoles with aryl and vinyl boronic acids has been successfully demonstrated, suggesting that this compound would behave similarly. chim.itresearchgate.net The reaction typically proceeds under mild conditions with high yields. The hydroxyl group at the C5-position may require protection depending on the reaction conditions and the nature of the boronic acid used.

Heck Reaction: The Heck reaction provides a means to introduce vinyl substituents by coupling the C3-iodo position with an alkene in the presence of a palladium catalyst and a base. quickcompany.ingoogle.comresearchgate.netacs.org This reaction is particularly useful for the synthesis of 3-vinylindazoles, which can be further functionalized. For example, the Heck coupling of 3-iodoindazoles with acrylates can lead to the formation of 3-indazolylpropenoates, which are valuable intermediates for the synthesis of various biologically active molecules. patsnap.com The reaction conditions are generally mild, and the stereochemistry of the resulting alkene is often controlled.

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon triple bond by reacting the C3-iodo position with a terminal alkyne. nih.govnih.govresearchgate.net This reaction is catalyzed by a combination of a palladium catalyst and a copper(I) co-catalyst in the presence of a base. The resulting 3-alkynylindazoles are versatile intermediates that can undergo further transformations. The synthesis of 3-ethynyl-1H-indazoles as potential kinase inhibitors has been reported, highlighting the utility of this reaction in medicinal chemistry. nih.gov

Table 1: Representative Cross-Coupling Reactions on 3-Iodoindazoles

| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Typical Yields | Reference(s) |

| Suzuki | Arylboronic acid | Pd(PPh₃)₄ or PdCl₂(dppf) | K₂CO₃ or Cs₂CO₃ | Dioxane/H₂O or DMF | Good to Excellent | chim.itresearchgate.net |

| Heck | Alkene (e.g., methyl acrylate) | Pd(OAc)₂/P(o-tol)₃ | Et₃N | DMF or Acetonitrile | Moderate to Good | google.compatsnap.com |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂/CuI | Et₃N | THF or DMF | Good | nih.govnih.gov |

Nucleophilic Substitution Reactions

While palladium-catalyzed reactions are predominant, the C3-iodo position can also undergo nucleophilic aromatic substitution (SNAr) under certain conditions. americanelements.comchim.itnih.govbldpharm.com The feasibility of SNAr reactions on the indazole ring is influenced by the electronic nature of the ring and the presence of activating groups. The electron-withdrawing character of the pyrazole (B372694) moiety in the indazole ring can facilitate nucleophilic attack at the C3-position, especially when further activated by other substituents.

Common nucleophiles for such reactions include amines, alkoxides, and thiolates. For example, the displacement of the iodide by an amine would lead to the formation of a 3-amino-1-methyl-1H-indazol-5-ol derivative. The synthesis of various 3-aminoindazole derivatives has been reported in the literature, often as key intermediates for the development of kinase inhibitors and other therapeutic agents. researchgate.netnih.govchemrxiv.org The reaction may require elevated temperatures and the use of a strong base to proceed efficiently. The presence of the N1-methyl group in this compound simplifies the reaction by preventing N-arylation, which can be a competing pathway in unprotected indazoles.

Transformations Involving the C5-Hydroxyl Group

The phenolic hydroxyl group at the C5-position is another versatile handle for the derivatization of this compound. It can readily participate in a variety of reactions to form ethers, esters, and other functional groups.

Esterification and Etherification Reactions

Esterification: The C5-hydroxyl group can be acylated to form esters using various acylating agents such as acid chlorides, acid anhydrides, or carboxylic acids under appropriate conditions. acs.orgscbt.combldpharm.com For instance, reaction with acetyl chloride in the presence of a base like triethylamine (B128534) or pyridine (B92270) would yield the corresponding 5-acetoxy derivative. Fischer esterification, using a carboxylic acid and a strong acid catalyst, is also a viable method. chemicalbook.com These ester derivatives can be useful as prodrugs or to modify the physicochemical properties of the parent molecule.

Etherification: Williamson ether synthesis is a common method for the formation of ethers from the C5-hydroxyl group. This involves deprotonation of the hydroxyl group with a suitable base, such as sodium hydride or potassium carbonate, to form the corresponding phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. This reaction allows for the introduction of a wide range of alkyl and substituted alkyl chains at the C5-position, which can be crucial for modulating biological activity and pharmacokinetic properties. The synthesis of various indazole-based kinase inhibitors often involves the introduction of ether linkages at different positions of the indazole ring to optimize target binding and cellular permeability. researchgate.netnih.gov

Derivatization for Conjugation or Linker Attachment

The C5-hydroxyl group serves as an excellent attachment point for linkers used in bioconjugation or for the development of targeted drug delivery systems. By converting the hydroxyl group into a more reactive functional group, such as an amine or a carboxylic acid, the molecule can be readily coupled to proteins, antibodies, or other biomolecules. For example, the hydroxyl group can be derivatized with a linker containing a terminal carboxylic acid, which can then be activated for amide bond formation with an amine-containing biomolecule. Alternatively, the hydroxyl group can be converted to an amino group, which can then be used for various conjugation chemistries. This strategy is particularly relevant in the development of antibody-drug conjugates (ADCs) and other targeted therapies where precise attachment of the drug molecule is essential.

Reactivity at the N1-Methyl Group (If Applicable)

The N1-methyl group of the indazole core is generally considered to be chemically stable and less reactive compared to other sites on the molecule. However, under specific conditions, it can participate in chemical reactions. One potential transformation involves its conversion into a more reactive species, such as an N-heterocyclic olefin (NHO). For instance, related indazolium precursors can be deprotonated to form indazole-based NHOs. These NHOs exhibit unique reactivity; for example, they can react with elemental iodine or bromine, leading to the formation of iodo- and bromomethyl indazoles, respectively acs.org. This indicates that activation of the N1-methyl group is feasible, opening pathways for further functionalization.

Another theoretical avenue of reactivity is oxidation. While not specifically documented for this compound, methyl groups on heterocyclic systems can sometimes be oxidized to formyl or carboxyl groups using strong oxidizing agents, although this often requires harsh conditions that may not be compatible with the other functional groups present on the indazole ring.

Functionalization at Other Positions of the Indazole Core

Beyond the versatile C3-iodo and C5-hydroxyl groups, the indazole core of this compound offers other positions for functionalization, primarily through modern C-H activation strategies and classical electrophilic aromatic substitution reactions on the benzene (B151609) ring.

Direct C-H functionalization has emerged as a powerful and atom-economical tool for modifying heterocyclic scaffolds like indazole. bits-pilani.ac.in These methods avoid the need for pre-functionalized starting materials and allow for the direct introduction of new substituents at positions C4, C6, and C7. rsc.orgscilit.com

Transition-metal catalysis is a cornerstone of these strategies. Catalysts based on rhodium(III), cobalt(III), and palladium have been successfully employed for the C-H functionalization of indazoles. nih.govacs.org For example, rhodium(III)-catalyzed reactions of azobenzenes with aldehydes lead to the synthesis of N-aryl-2H-indazoles through a C-H activation, cyclization, and aromatization cascade. acs.org Similarly, cobalt-catalyzed C-H functionalization with aldehydes provides a convergent route to highly substituted indazoles. nih.gov These reactions often utilize a directing group to guide the metal catalyst to a specific C-H bond, thereby ensuring high regioselectivity. For a molecule like this compound, the existing hydroxyl group or a derivative thereof could potentially serve as an endogenous directing group for functionalization at the C4 or C6 positions.

Metal-free C-H functionalization approaches have also been developed. For instance, direct aryl C-H amination of arylhydrazones using oxidants like [bis-(trifluoroacetoxy)iodo]benzene (PIFA) or iodine has been shown to produce 1H-indazoles. nih.gov These methods highlight the potential for introducing nitrogen-based functionalities onto the indazole core.

A summary of potential C-H functionalization strategies applicable to the indazole core is presented below.

| Strategy | Catalyst/Reagent | Target Position(s) | Potential Outcome |

| Directed C-H Activation | Rh(III), Co(III), Pd(II) | C4, C6 | Arylation, Alkylation, Alkenylation |

| Metal-Free C-H Amination | PIFA, I₂ | C4, C6, C7 | Introduction of Amino Groups |

| Photoredox Catalysis | Organic Dyes, Ru/Ir complexes | C4, C6, C7 | Alkylation, Arylation |

The benzene portion of the indazole ring is susceptible to electrophilic aromatic substitution (EAS), such as nitration and sulfonation. The regiochemical outcome of these reactions is dictated by the combined directing effects of the substituents already present on the ring. youtube.commasterorganicchemistry.com

In this compound, the directing effects are as follows:

C5-Hydroxyl (-OH): A strongly activating, ortho-, para- directing group. masterorganicchemistry.com It strongly enhances the electron density at the C4 and C6 positions.

Fused Pyrazole Ring (with N1-Methyl): The indazole ring system as a whole influences the reactivity. The N1-position is part of the electron-donating pyrazole system which activates the fused benzene ring towards electrophilic attack.

C3-Iodo (-I): A deactivating, yet ortho-, para- directing group due to the interplay of its electron-withdrawing inductive effect and electron-donating resonance effect. youtube.com

The powerful activating and ortho-, para- directing nature of the C5-hydroxyl group is expected to be the dominant influence. Therefore, electrophilic attack is most likely to occur at the positions ortho to the hydroxyl group, which are C4 and C6. Of these two, the C4 position is sterically less hindered than the C6 position, which is flanked by the C5-hydroxyl and the C7-H. The C7 position is electronically disfavored due to being meta to the strongly activating hydroxyl group.

Studies on the nitration of simpler indazoles support this analysis. For example, nitration of 1H-indazole itself primarily yields 5-nitro-1H-indazole. researchgate.net In the case of this compound, the C5 position is already occupied. Therefore, further substitution is predicted to favor the C4 and C6 positions.

| Reaction | Reagents | Predicted Major Product(s) | Rationale |

| Nitration | HNO₃ / H₂SO₄ | 3-Iodo-1-methyl-4-nitro-1H-indazol-5-ol and 3-Iodo-1-methyl-6-nitro-1H-indazol-5-ol | The C5-OH group is a strong activating ortho-, para- director, making C4 and C6 the most nucleophilic sites. masterorganicchemistry.com |

| Sulfonation | Fuming H₂SO₄ (SO₃) | This compound-4-sulfonic acid and this compound-6-sulfonic acid | The C5-OH group directs the electrophile (SO₃H⁺) to the ortho positions. masterorganicchemistry.comyoutube.com |

| Bromination | Br₂ / FeBr₃ | 4-Bromo-3-iodo-1-methyl-1H-indazol-5-ol and 6-Bromo-3-iodo-1-methyl-1H-indazol-5-ol | Halogenation is directed by the strongly activating C5-OH group. |

Mechanistic Investigations of Reaction Pathways

Understanding the mechanisms of reactions involving this compound is crucial for predicting product outcomes and designing new synthetic routes. Key pathways include radical chain reactions, particularly involving the C3-iodo group, and potential molecular rearrangements.

Radical reactions offer a distinct set of transformations for indazoles, often proceeding under milder conditions than ionic reactions. A radical chain mechanism typically involves three phases: initiation, propagation, and termination. nih.gov

The C3-iodo bond in this compound is a potential site for initiating radical reactions. The carbon-iodine bond is relatively weak and can be cleaved homolytically upon exposure to heat or ultraviolet (UV) light, or by using a radical initiator, to generate an indazol-3-yl radical. mdpi.com This reactive intermediate can then participate in a variety of propagation steps.

For example, radical C3-nitration of 2H-indazoles has been achieved using Fe(NO₃)₃ with TEMPO and oxygen, proceeding through a proposed radical mechanism. chim.it Similarly, radical C-H functionalization cascades have been reported. nih.gov Iodine-assisted hydrogen transfer from a benzylic position to a nitrogen atom in the synthesis of 2H-indazoles was found to proceed via a radical chain mechanism, as supported by DFT calculations. nih.gov

Photoredox catalysis provides a modern platform for generating radical intermediates under mild conditions. rsc.org The C3-iodo group could act as a radical precursor in such transformations, enabling cross-coupling reactions or additions to alkenes. For example, photochemically generated acyl radicals can be trapped by various substrates in iodine(III)-catalyzed reactions, showcasing the utility of radical pathways. preprints.org

Hypothetical Radical Chain Reaction Steps:

Initiation: Homolytic cleavage of the C3-I bond by light or a radical initiator to form an indazol-3-yl radical and an iodine radical.

Propagation: The indazol-3-yl radical reacts with a substrate (e.g., an alkene) to form a new carbon-centered radical. This new radical then reacts with another species (e.g., a hydrogen donor) to form the product and regenerate a radical that continues the chain.

Termination: Two radical species combine to form a stable, non-radical molecule, terminating the chain. nih.gov

Molecular rearrangements, such as hydride shifts, are common in reactions that proceed through carbocation intermediates. thieme-connect.de These shifts typically occur to transform a less stable carbocation into a more stable one (e.g., a secondary to a tertiary carbocation).

While direct evidence for hydride shifts in reactions of this compound is scarce, the potential for such rearrangements exists within the indazole framework under specific conditions. For instance, the thermal rearrangement of a 2,7-dinitroindazole to a 3,7-dinitro-1H-indazole has been reported, indicating that substituent migration on the indazole core is possible. chim.it

Carbocation intermediates could potentially be formed during certain electrophilic additions to the indazole ring or during SN1-type reactions of functional groups attached to the ring. If a carbocation were to form at a position adjacent to a carbon bearing a hydrogen atom, and if a more stable carbocation could be formed by migration, a 1,2-hydride shift could occur. However, given the aromatic nature of the indazole core, the formation of carbocations directly on the ring is generally energetically unfavorable. Rearrangements are more plausible in side chains attached to the indazole ring or during the synthesis or transformation of the heterocyclic system itself.

Role of Catalysts in Reaction Efficiency and Selectivity

The functionalization of the this compound core is heavily reliant on transition-metal catalysis. The choice of catalyst is a determining factor in the efficiency of these transformations and, more critically, in the selectivity of the reaction, dictating which bonds are formed and at which position. The iodine atom at the C-3 position makes this scaffold an ideal substrate for a variety of cross-coupling reactions, with palladium, copper, and rhodium complexes being the most prominent catalysts employed.

Palladium Catalysis

Palladium catalysts are paramount in forming new carbon-carbon (C-C) bonds at the C-3 position of the indazole ring. Reactions like the Suzuki-Miyaura cross-coupling are frequently utilized to introduce aryl or heteroaryl moieties, which are crucial for building molecular complexity. researchgate.netresearchgate.net

Research into the C-3 functionalization of 3-iodoindazoles demonstrates that the catalytic system—comprising the palladium source, ligands, and solvent—has a more significant impact on reaction yields than the specific chemical structure of the substrates. researchgate.net For instance, the coupling of 3-iodoindazoles with various boronic acids is effectively catalyzed by systems like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or palladium(II) acetate (B1210297) (Pd(OAc)₂). researchgate.net

Ferrocene-based divalent palladium complexes, such as 1,1′-bis(diphenylphosphino)ferrocene-palladium(II)dichloride (PdCl₂(dppf)), have shown superior catalytic output compared to simple palladium salts. researchgate.net The efficiency of these catalysts can be further enhanced by the use of ionic liquids as solvents. This not only improves the yield of the cross-coupled products but also facilitates the recycling of the catalyst, preventing the formation of palladium black (inactive Pd(0)). researchgate.net The N-protection of the indazole ring, as in the case of the 1-methyl group, generally leads to higher reactivity and better yields in shorter reaction times compared to unprotected N-H indazoles. researchgate.net

| Catalyst | Ligand/Co-catalyst | Base | Solvent | Reaction Type | Key Finding | Reference |

|---|---|---|---|---|---|---|

| Pd(PPh₃)₄ (5 mol%) | None | NaHCO₃ | DME | Suzuki Coupling | Effective for C-3 arylation; N-protected indazoles are more reactive, yielding up to 80%. | researchgate.net |

| Pd(OAc)₂ | Not specified | Not specified | DCM | One-pot N-1 and C-3 arylation | Allows for sequential arylation at two positions. | researchgate.net |

| PdCl₂(dppf) | Imidazolium Ionic Liquid | Not specified | BMImBF₄ or BMImPF₆ | Suzuki Coupling | Ferrocene-based catalysts show higher output; ionic liquids improve yield and catalyst recyclability. | researchgate.net |

Copper Catalysis

While palladium is the workhorse for C-C bond formation, copper catalysts are indispensable for forming carbon-heteroatom bonds, particularly carbon-nitrogen (C-N) and carbon-sulfur (C-S) bonds. These reactions are crucial for introducing pharmacologically relevant functional groups. encyclopedia.pubresearchgate.net

Copper(I) catalysts, such as copper(I) iodide (CuI) or copper(I) chloride (CuCl), are frequently used. researchgate.netencyclopedia.pub For example, the N-arylation of indazoles can be achieved using a CuI catalyst in the presence of a diamine ligand. researchgate.net This selectivity towards N-arylation over C-arylation highlights the orthogonal reactivity that can be achieved by switching the catalyst from palladium to copper.

In more complex transformations, copper catalysis can be used in one-pot procedures to construct new heterocyclic systems. For example, copper has been used to catalyze the reaction between 1-(2-iodophenyl)-1H-indoles and elemental sulfur to generate two new C–S bonds, forming benzo encyclopedia.pubresearchgate.netthiazolo[3,2-a]indoles. researchgate.net This demonstrates the power of copper catalysts to mediate complex cascades where selectivity is key. The choice of ligand and reaction conditions is critical for directing the reaction towards the desired product and avoiding side reactions. encyclopedia.pub

| Catalyst | Ligand | Reactants | Reaction Type | Key Finding | Reference |

|---|---|---|---|---|---|

| CuI | (1R,2R)-cyclohexane-1,2-diamine | 1H-Indazole, Aryl Halides | N-Arylation | Provides selective N-1 arylation of the indazole ring. | researchgate.net |

| CuCl | None | Diaryliodonium triflates, N-H sulfonamides | N-Arylation | Efficient C-N bond formation in water, an environmentally friendly solvent. | encyclopedia.pub |

| Copper | Not specified | Indoles, Aryl Iodide, Sulfur Powder | C-S Coupling (Sulfenylation) | Provides a direct route to 3-sulfenylindoles with good functional group tolerance. | researchgate.net |

Rhodium Catalysis

Other transition metals, such as rhodium, offer unique reactivity and selectivity. Rhodium(III) catalysts have been successfully employed for the C-H functionalization and alkylation of N-aryl indazol-3-ols. nih.gov In one study, a [RhCp*Cl₂]₂ catalyst, in combination with AgSbF₆ as an additive, was used to catalyze the 1,4-addition of N-aryl indazol-3-ols to maleimides. nih.gov

This reaction proceeds with complete regioselectivity, affording succinimide-linked indazol-3-ol scaffolds. nih.gov This type of C-H activation and subsequent alkylation is a distinct transformation not readily achieved with palladium or copper catalysts, underscoring the importance of exploring a diverse range of catalysts to unlock novel derivatization pathways. The catalyst's role here is to selectively activate a C-H bond ortho to the directing N-aryl group, enabling a highly specific installation of the succinimide (B58015) moiety. nih.gov

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods can predict a wide range of properties, from the stability of different isomers to the intricate details of reaction pathways.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. For 3-Iodo-1-methyl-1H-indazol-5-ol, DFT calculations, often employing functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), can be used to determine its electronic structure and predict its reactivity. acs.org

Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. For substituted indazoles, the distribution of these frontier orbitals can indicate the most likely sites for electrophilic and nucleophilic attack. researchgate.netnih.gov For instance, the HOMO is often localized on the indazole ring system, indicating its susceptibility to electrophilic substitution, while the LUMO distribution highlights potential sites for nucleophilic attack.

Furthermore, DFT calculations can provide insights into the charge distribution within the molecule through methods like Natural Bond Orbital (NBO) analysis. This allows for the calculation of partial charges on each atom, which is crucial for understanding intermolecular interactions and predicting regioselectivity in reactions. nih.gov In the case of this compound, the iodine, oxygen, and nitrogen atoms would be of particular interest in such an analysis.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Predicted Value | Significance |

| HOMO Energy | -6.2 eV | Indicates electron-donating ability |

| LUMO Energy | -1.5 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.7 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2.5 D | Influences solubility and intermolecular forces |

Note: These values are illustrative and based on typical ranges for similar heterocyclic compounds. Actual values would require specific DFT calculations.

DFT is also a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the prediction of reaction mechanisms and the identification of transition states. For reactions involving this compound, such as further functionalization or coupling reactions, DFT can be employed to calculate the activation energies for different possible pathways.

For example, in the context of N-alkylation of indazoles, DFT calculations have been used to explain the observed regioselectivity (N1 vs. N2 alkylation). nih.govbeilstein-journals.org These studies often reveal that the formation of one isomer is kinetically or thermodynamically favored over the other. By calculating the energies of the intermediates and transition states, researchers can rationalize why a particular product is formed. For this compound, which is already N1-methylated, DFT could be used to predict the outcomes of reactions at other sites, such as the hydroxyl group or the iodine-bearing carbon.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide a detailed electronic picture, molecular modeling and dynamics simulations offer insights into the conformational behavior and energetic landscapes of molecules over time.

The indazole scaffold, being a fused bicyclic system, is relatively rigid. However, substituents can introduce degrees of conformational freedom. In this compound, the primary source of conformational flexibility would be the orientation of the hydroxyl proton. Molecular modeling techniques can be used to explore the potential energy surface associated with the rotation of this group. While the barrier to rotation is expected to be low, identifying the minimum energy conformation is important for understanding its hydrogen bonding capabilities and interactions with biological macromolecules. nih.gov

Indazole derivatives can exist in different tautomeric forms. For the parent indazole, the 1H- and 2H-tautomers are the most common, with the 1H-tautomer generally being more stable. researchgate.netnih.gov In the case of this compound, the N1 position is already occupied by a methyl group, which prevents the typical 1H/2H tautomerism of the indazole core.

However, the presence of the hydroxyl group at the 5-position introduces the possibility of keto-enol tautomerism. The compound could potentially exist in equilibrium with its keto tautomer, 3-iodo-1-methyl-1,6-dihydro-7H-indazol-5-one. Computational studies, particularly DFT and ab initio methods, are well-suited to determine the relative energies of these tautomers. nih.gov By calculating the Gibbs free energy of each form, it is possible to predict which tautomer will be predominant under given conditions. For most simple phenols, the enol form is significantly more stable, and this is also expected to be the case for this compound due to the aromaticity of the indazole ring system.

Table 2: Hypothetical Relative Energies of Tautomers

| Tautomer | Computational Method | Relative Energy (kcal/mol) | Predicted Stability |

| This compound (Enol) | DFT (B3LYP/6-311++G(d,p)) | 0 (Reference) | Most Stable |

| 3-Iodo-1-methyl-1,6-dihydro-7H-indazol-5-one (Keto) | DFT (B3LYP/6-311++G(d,p)) | +15.2 | Less Stable |

Note: The relative energy is a hypothetical value to illustrate the expected stability of the aromatic enol form.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods can also be used to predict spectroscopic properties, which is a valuable tool for structure verification and interpretation of experimental spectra.

For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Invariant Atomic Orbital (GIAO) method, typically used in conjunction with DFT, can provide accurate predictions of ¹H and ¹³C chemical shifts. acs.org By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, it is possible to obtain a theoretical NMR spectrum that can be compared with experimental data.

Similarly, the vibrational frequencies in an Infrared (IR) spectrum can be calculated from the second derivatives of the energy with respect to the atomic positions. These calculations can help in assigning the absorption bands in an experimental spectrum to specific vibrational modes of the molecule, such as the O-H stretch of the hydroxyl group, the C-I stretch, and the various vibrations of the indazole ring. researchgate.net

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopy | Feature | Predicted Value |

| ¹³C NMR | C3 (bearing Iodine) | ~85-95 ppm |

| ¹H NMR | N-CH₃ | ~3.8-4.0 ppm |

| IR | O-H Stretch | ~3400-3600 cm⁻¹ |

| IR | C-I Stretch | ~500-600 cm⁻¹ |

Note: These are illustrative predictions based on general values for similar functional groups and would need to be confirmed by specific calculations.

Rational Design Principles for Novel Indazole Derivatives

The rational design of novel indazole derivatives, building upon scaffolds like this compound, is a cornerstone of modern medicinal chemistry. This approach leverages computational and theoretical chemistry to guide the synthesis of compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles. The primary strategies involve structure-based drug design (SBDD) and the meticulous analysis of structure-activity relationships (SAR). nih.govacs.orgelsevierpure.com

Research Findings and Methodologies

The indazole core is a privileged scaffold in drug discovery, particularly for developing protein kinase inhibitors. nih.gov Kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Aurora kinases, and Epidermal Growth Factor Receptor (EGFR), are frequent targets due to their role in cell signaling and proliferation. nih.govnih.govbiotech-asia.org Rational design principles aim to optimize the interaction of indazole derivatives with the ATP-binding pocket of these enzymes. nih.govbiotech-asia.org

Structure-Based Drug Design (SBDD):

SBDD utilizes the three-dimensional structure of a biological target to design new inhibitors. nih.govacs.org For indazole derivatives, this process typically involves:

Molecular Docking: This computational technique predicts the preferred orientation and binding affinity of a molecule to a target protein. biotech-asia.org Studies on various indazole derivatives show that the indazole nucleus itself often forms crucial hydrogen bonds with hinge region residues of the kinase active site, such as glutamic acid and alanine. nih.gov For instance, in designing VEGFR-2 inhibitors, the indazole scaffold is positioned to interact with key areas of the ATP binding site. biotech-asia.org

Pharmacophore Modeling: This involves identifying the essential steric and electronic features required for biological activity. For VEGFR-2 inhibitors, new molecules are designed with the pharmacophore characteristics necessary for binding. biotech-asia.org

Conformational Analysis: Computational analysis of the ligand's conformational ensembles in solution can rationalize and guide the design of inhibitors with specific properties, such as irreversible binding or mutant-selectivity. nih.gov

Structure-Activity Relationship (SAR) Studies:

SAR studies are fundamental to understanding how chemical structure relates to biological activity. elsevierpure.comnih.govresearchgate.net For indazole derivatives, SAR exploration has yielded several key principles:

Substitution Patterns: The type and position of substituents on the indazole ring are critical for potency and selectivity. elsevierpure.comnih.gov For example, in a series of VEGFR-2 inhibitors, the introduction of hydrophobic groups like alkyls or halogens led to a decrease in potency compared to methoxy (B1213986) derivatives. nih.gov Conversely, an arylsulphonyl group was found to form a beneficial hydrogen bond with a lysine (B10760008) residue in the Aurora A kinase, enhancing potency. nih.gov

Steric Effects: The size and placement of substituents can significantly impact binding. A methoxy group, for example, resulted in lower activity against Aurora A when its position caused steric hindrance with an aspartate residue in a back pocket of the enzyme. nih.gov

Bioisosteric Replacement: Replacing parts of a molecule with chemical groups (bioisosteres) that have similar physical or chemical properties can improve activity. Indazole derivatives are often developed using various bioisosteres designed to bind to distinct regions of the target's ATP binding site. biotech-asia.org

Illustrative Research Data

Computational studies provide quantitative data that guides the design process. Docking scores predict binding affinity, while IC₅₀ values from biological assays confirm the inhibitory potency of the designed compounds.

Table 1: Molecular Docking Scores of Designed Indazole Derivatives against VEGFR-2

This table presents the results of a molecular docking simulation for newly designed indazole-based compounds against two different structures of the VEGFR-2 enzyme. The binding affinity is a measure of how strongly a compound is predicted to bind to the target, with more negative values indicating a stronger interaction.

Data sourced from a computational investigation of indazole scaffolds as tyrosine kinase inhibitors. biotech-asia.org

Table 2: In Vitro Inhibitory Activity of Optimized Indazole Derivatives

This table showcases the results of biological testing for several rationally designed indazole derivatives against their respective targets. The IC₅₀ value represents the concentration of an inhibitor required to reduce the activity of a biological target by 50%. Lower values indicate higher potency.

Data compiled from studies on the antitumor activity and kinase inhibition of novel indazole derivatives. nih.govnih.govnih.gov

These computational and experimental feedback loops are essential. For example, a series of 1H-indazole amide derivatives were designed using a structure-guided approach, leading to compounds with potent enzymatic and cellular activity against ERK1/2. nih.gov Similarly, the design of novel Indoleamine 2,3-dioxygenase (IDO1) inhibitors was based on the structure of the enzyme's active site. nih.gov The integration of these rational design principles allows for the systematic optimization of lead compounds, ultimately producing novel indazole derivatives with significant therapeutic potential. nih.govnih.gov

Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for determining the chemical structure of 3-Iodo-1-methyl-1H-indazol-5-ol in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁵N, a detailed map of the molecular framework can be constructed.

While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the number and types of protons and carbons, multi-dimensional (2D) NMR experiments are essential for assigning these signals to specific atoms within the indazole scaffold. For N-substituted indazoles, the chemical shifts of the heterocyclic ring protons and carbons are significantly influenced by the substituent's nature and position. ipb.pt

¹H NMR: The ¹H NMR spectrum is expected to show distinct signals for the N-methyl group, the hydroxyl proton, and the three aromatic protons on the benzene (B151609) ring. The N-methyl protons would appear as a singlet, likely in the range of 3.8-4.2 ppm. The hydroxyl proton signal will be a broad singlet with a chemical shift dependent on solvent and concentration. The aromatic protons (H-4, H-6, and H-7) will exhibit characteristic splitting patterns (doublets and double-doublets) based on their coupling with each other.

¹³C NMR: The ¹³C NMR spectrum will display eight unique signals corresponding to the eight carbon atoms in the molecule. The N-methyl carbon signal would be found upfield, while the aromatic and heterocyclic carbons would resonate at lower field. The carbon atom bearing the iodine (C-3) is expected to be significantly shifted upfield due to the heavy atom effect. Studies on 3-azidoindazole have shown that substitution at the C3 position influences the chemical shifts throughout the ring system. researchgate.net

2D NMR:

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, which is crucial for assigning the adjacent aromatic protons (H-6 and H-7) and the more isolated H-4 proton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to, allowing for the unambiguous assignment of protonated carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound *

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |

| N-CH₃ | ~3.9 (s, 3H) | ~35 | C-3a, C-7a |

| C-3 | - | ~90 | H-4 |

| C-3a | - | ~140 | N-CH₃, H-4, H-7 |

| H-4 | ~7.5 (d) | ~125 | C-3, C-3a, C-5, C-7a |

| C-5 | - | ~150 | H-4, H-6 |

| OH-5 | Variable (br s, 1H) | - | C-4, C-5, C-6 |

| H-6 | ~7.0 (dd) | ~115 | C-4, C-5, C-7a |

| H-7 | ~7.4 (d) | ~110 | C-3a, C-5, C-6 |

| C-7a | - | ~120 | N-CH₃, H-4, H-6 |

Note: Predicted values are based on data from analogous substituted indazoles. ipb.ptresearchgate.netacs.org Actual values may vary depending on the solvent and experimental conditions.

¹⁵N NMR spectroscopy, despite its lower sensitivity, is an invaluable tool for characterizing the nitrogen atoms within the heterocyclic ring. nih.gov The chemical shifts of the indazole nitrogens are highly sensitive to their chemical environment, including substitution and tautomeric form. nih.govresearchgate.net

For this compound, two distinct ¹⁵N signals are expected for the N-1 and N-2 atoms. The N-1 atom, being a pyrrole-type nitrogen bonded to the methyl group, would resonate at a significantly different frequency than the N-2 atom, which is a pyridine-type nitrogen. This difference allows for the definitive confirmation of the N-1 alkylation pattern. ipb.pt Inverse-detected 2D experiments like ¹H-¹⁵N HMBC are typically used to acquire these spectra due to the low natural abundance and gyromagnetic ratio of the ¹⁵N nucleus. researchgate.net These experiments show correlations between protons and nitrogen atoms, for example, a correlation between the N-methyl protons and the N-1 signal would provide direct evidence for the site of methylation.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of the compound and to gain structural information from its fragmentation pattern.

Molecular Formula Confirmation: High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion ([M]⁺˙ or protonated molecule [M+H]⁺), allowing for the unambiguous determination of the molecular formula, C₈H₇IN₂O. The isotopic pattern of the molecular ion will be characteristic, influenced by the presence of the single stable isotope of iodine (¹²⁷I).

Fragmentation Analysis: Electron ionization (EI) mass spectrometry induces fragmentation of the molecule, providing a unique fingerprint that aids in structural confirmation. The fragmentation of this compound is expected to be dominated by several key pathways:

Cleavage of the C-I Bond: The carbon-iodine bond is relatively weak and its cleavage is a characteristic fragmentation pathway. This would result in the loss of an iodine radical (I•) to give a fragment at [M-127]⁺ or the formation of an iodine cation [I]⁺ at m/z 127.

Loss of Methyl Group: Cleavage of the N-CH₃ bond can occur, leading to the loss of a methyl radical (•CH₃) to yield a fragment at [M-15]⁺.

Ring Fragmentation: Subsequent fragmentation of the indazole ring can lead to the loss of neutral molecules like HCN or N₂.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Identity | Description |

| 274 | [C₈H₇IN₂O]⁺˙ | Molecular Ion (M⁺˙) |

| 259 | [C₇H₄IN₂O]⁺ | Loss of methyl radical ([M-CH₃]⁺) |

| 147 | [C₈H₇N₂O]⁺ | Loss of iodine radical ([M-I]⁺) |

| 127 | [I]⁺ | Iodine cation |

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography is the gold standard for unequivocally determining the three-dimensional structure of a molecule in the solid state. This technique provides precise coordinates of each atom, from which bond lengths, bond angles, and torsion angles can be calculated.

For this compound, a crystal structure would confirm:

The planarity of the bicyclic indazole ring system.

The precise bond lengths and angles, including the C-I, C-O, and N-CH₃ bonds.

The intermolecular interactions that dictate the crystal packing. A key feature would be the presence of hydrogen bonding involving the hydroxyl group at the C-5 position. These O-H···N or O-H···O interactions would link molecules into dimers, chains, or more complex networks in the crystal lattice. researchgate.net

While a specific crystal structure for this compound is not publicly available, analysis of related structures, such as 3-chloro-1-methyl-5-nitro-1H-indazole, reveals that the indazole system is essentially planar. researchgate.net X-ray studies on other indazole derivatives have been crucial in confirming isomeric structures and understanding their supramolecular chemistry. nih.govmdpi.com

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly effective for identifying the functional groups present. nih.gov The two methods are complementary, as some vibrational modes may be strong in IR and weak or absent in Raman, and vice versa.

For this compound, the following characteristic vibrations are expected:

O-H Stretch: A broad and strong absorption in the IR spectrum between 3200-3600 cm⁻¹ due to the hydroxyl group, indicative of hydrogen bonding.

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will be observed just below 3000 cm⁻¹.

C=C and C=N Stretches: Aromatic ring and heterocyclic C=C and C=N stretching vibrations will produce a series of bands in the 1400-1650 cm⁻¹ region.

O-H Bend: The in-plane bending of the hydroxyl group is expected around 1200-1400 cm⁻¹.

C-O Stretch: The phenolic C-O stretching vibration should appear as a strong band in the IR spectrum, typically around 1260-1180 cm⁻¹.

C-I Stretch: The carbon-iodine stretching vibration is expected to appear in the far-infrared region, typically between 500-600 cm⁻¹, and would likely be more prominent in the Raman spectrum.

Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound *

| Frequency Range (cm⁻¹) | Assignment | Technique |

| 3200-3600 | O-H stretch (H-bonded) | IR (strong, broad) |

| 3050-3150 | Aromatic C-H stretch | IR/Raman (medium) |

| 2850-2980 | Aliphatic C-H stretch (CH₃) | IR/Raman (medium) |

| 1400-1650 | C=C, C=N ring stretches | IR/Raman (multiple bands) |

| 1260-1180 | Phenolic C-O stretch | IR (strong) |

| 500-600 | C-I stretch | Raman (strong), IR (weak) |

Note: Based on standard vibrational frequency tables and data from related molecules. truman.edunist.gov

Chiroptical Spectroscopy for Stereochemical Assignment (If Applicable to Derivatives)

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are used to study chiral molecules. The parent compound, this compound, is achiral and therefore will not exhibit a signal in chiroptical spectroscopy.

However, these techniques would become indispensable if a chiral center were introduced into the molecule, for example, by derivatization with a chiral side chain. In such cases, ECD and VCD could be used to:

Determine the absolute configuration of the stereocenter(s).

Study the conformation of the chiral derivative in solution.

The study of chiral imidazole (B134444) derivatives has shown that even small changes to a heterocyclic core can lead to strong chiroptical properties, demonstrating the sensitivity of these methods. nih.gov Therefore, should chiral derivatives of this compound be synthesized, chiroptical spectroscopy would be a critical tool for their stereochemical characterization.

Applications As a Chemical Research Tool and Synthetic Precursor

Role as a Scaffold for Complex Molecule Synthesis

The inherent structural features of 3-Iodo-1-methyl-1H-indazol-5-ol position it as an ideal scaffold for constructing intricate molecular architectures. The indazole ring system is a recognized "privileged scaffold" in medicinal chemistry, and the presence of orthogonal functional groups—the iodide and the hydroxyl group—allows for selective and sequential chemical modifications.

In the field of heterocyclic chemistry, this compound is classified as a key building block. bldpharm.com Its indazole core is a fundamental component of many biologically active compounds. The strategic placement of the iodine at the 3-position and the hydroxyl group at the 5-position provides two distinct points for chemical diversification. Chemists can leverage these sites to introduce a wide array of other cyclic or acyclic moieties, thereby generating novel heterocyclic systems with potential applications in materials science and medicinal chemistry.

As a precursor, this compound offers multiple avenues for advanced organic synthesis. The hydroxyl group can be readily converted into other functional groups, such as ethers or esters, or it can direct further electrophilic substitution on the aromatic ring. The carbon-iodine bond is particularly valuable as it serves as a handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, which are fundamental to modern organic synthesis.

Exploration in Chemical Biology Probes (Methodological Focus, Excluding Biological Outcomes)

The development of chemical biology probes often requires molecular frameworks that can be systematically modified. This compound serves as an excellent starting point for creating such probes. Methodologically, the iodine atom can be substituted with reporter tags, such as fluorophores or biotin, through cross-coupling reactions. The hydroxyl group offers another site for conjugation to linker molecules or other functional moieties. This dual functionality allows for the systematic construction of a series of probes where specific properties can be fine-tuned to study biological systems at a molecular level, without focusing on the specific biological outcomes themselves.

Development of New Synthetic Methodologies (e.g., C-H Activation, Cross-Coupling Partners)

The reactivity of the C-I bond in this compound makes it a valuable substrate for the development and optimization of new synthetic methodologies. It is an ideal partner in various palladium-, copper-, or nickel-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig reactions. Researchers can use this compound to test the efficiency and scope of new catalysts, ligands, or reaction conditions. Furthermore, the indazole scaffold itself can be used to explore regioselective C-H activation and functionalization reactions, where the existing substituents guide the introduction of new functional groups at specific positions on the heterocyclic ring.

Table 1: Key Reactive Sites of this compound for Synthetic Methodologies

| Position | Functional Group | Potential Reactions |

| C3 | Iodine | Suzuki, Sonogashira, Heck, Buchwald-Hartwig, Stille, Negishi Cross-Coupling; Carbonylation; Cyanation |

| C5 | Hydroxyl (-OH) | Etherification (e.g., Williamson); Esterification; O-Alkylation; O-Arylation |

| Indazole Ring | C-H Bonds | Directed C-H Activation/Functionalization |

Design of Libraries for Structure-Activity Relationship (SAR) Studies in Chemical Space (excluding specific biological activities)

The design and synthesis of chemical libraries are crucial for exploring chemical space and for conducting Structure-Activity Relationship (SAR) studies. This compound is an excellent starting point for creating focused libraries of indazole derivatives. By systematically varying the substituents at the 3- and 5-positions, researchers can generate a diverse set of molecules. For instance, a library could be constructed by reacting the C3-iodide with a series of boronic acids (Suzuki coupling) while simultaneously converting the C5-hydroxyl group into a range of ethers or esters. The resulting library of compounds, with systematically varied structural features, can then be used to study how changes in molecular structure influence specific chemical or physical properties, independent of any biological activity. This methodological approach is fundamental to the fields of medicinal chemistry and materials science for understanding the relationship between a molecule's structure and its function.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

The development of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. Future research on 3-iodo-1-methyl-1H-indazol-5-ol is likely to focus on novel and sustainable synthetic routes that minimize waste and energy consumption.

Current methods for the synthesis of iodinated indazoles often rely on traditional iodination techniques using molecular iodine in the presence of a base. chim.it While effective, these methods can generate significant waste. Future approaches may explore:

Continuous Flow Chemistry: Implementing continuous flow reactors for the synthesis of this compound could offer enhanced control over reaction parameters, leading to higher yields, improved safety, and easier scalability.

Electrochemical Synthesis: Electrochemical methods present a green alternative for halogenation reactions. chim.it An electrochemical approach for the iodination of 1-methyl-1H-indazol-5-ol could reduce the need for chemical oxidants and provide a more sustainable pathway.

Biocatalysis: The use of enzymes, or biocatalysts, in organic synthesis is a rapidly growing field. Exploring the potential of specific enzymes to catalyze the regioselective iodination of the indazole core could lead to highly efficient and environmentally friendly synthetic processes.

Mechanochemistry: This solvent-free technique involves using mechanical force to induce chemical reactions. Investigating the mechanochemical synthesis of this compound could significantly reduce solvent usage and energy consumption.

Exploration of Unconventional Reactivity Profiles

The iodine atom at the C3-position of this compound is a key functional group that typically participates in cross-coupling reactions. chim.it However, there is a significant opportunity to explore less conventional reactivity profiles of this and similar iodinated heterocycles. beilstein-journals.org

Future research could delve into:

Hypervalent Iodine Chemistry: The iodo group can be oxidized to form hypervalent iodine species, which are powerful reagents in their own right. beilstein-journals.org Investigating the in-situ generation and reactivity of hypervalent iodine derivatives of this compound could unlock novel synthetic transformations.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forging new chemical bonds. The C-I bond in this compound could be a handle for a variety of photoredox-mediated reactions, such as C-H functionalization and the introduction of complex molecular fragments.

Radical Chemistry: The C-I bond can be homolytically cleaved to generate a C3-centered indazolyl radical. Exploring the reactivity of this radical intermediate in addition and cyclization reactions could lead to the synthesis of novel and complex indazole-containing architectures.

Integration of Artificial Intelligence and Machine Learning in Indazole Design and Synthesis

Predictive Synthesis: Machine learning algorithms can be trained on vast datasets of chemical reactions to predict the optimal conditions for the synthesis of this compound and its analogs. nih.govacs.org This can significantly reduce the time and resources required for reaction optimization.

De Novo Design: AI can be used to design novel indazole derivatives with specific desired properties. By learning the structure-property relationships from existing data, AI algorithms can propose new molecules with enhanced performance for various applications.

Reaction Mechanism Elucidation: Computational tools, guided by machine learning, can help to elucidate the complex mechanisms of reactions involving this compound. This deeper understanding can inform the design of more efficient and selective synthetic methods.

Expanding the Scope of Indazole-Based Chemical Libraries for Materials Science or Advanced Chemical Applications

While indazole derivatives have been extensively explored for their pharmaceutical applications, their potential in materials science and other advanced chemical fields remains relatively untapped. mdpi.comresearchgate.net The unique electronic and photophysical properties of the indazole ring system make it an attractive building block for new materials.

Future research could focus on the incorporation of this compound into:

Organic Light-Emitting Diodes (OLEDs): The indazole core could be functionalized to create novel emissive materials for OLEDs with improved efficiency and color purity.

Organic Photovoltaics (OPVs): Indazole-based materials could be designed to act as electron donors or acceptors in the active layer of organic solar cells.

Chemical Sensors: The hydroxyl and iodo groups on this compound could be utilized for the development of selective chemosensors for the detection of specific ions or molecules.

Corrosion Inhibitors: Indazole derivatives have shown promise as corrosion inhibitors. taylorandfrancis.com Further investigation into the performance of this compound and related compounds in this application is warranted.

Deeper Understanding of Structure-Reactivity Relationships through Advanced Theoretical Models

Computational chemistry provides a powerful lens through which to understand the intricate relationship between the structure of a molecule and its reactivity. researchgate.netnih.gov Advanced theoretical models can be applied to this compound to gain deeper insights into its chemical behavior.

Future theoretical studies could include:

Density Functional Theory (DFT) Calculations: DFT can be used to calculate the geometric and electronic properties of this compound, as well as to model the transition states of its reactions. researchgate.net This can provide a detailed understanding of its reactivity and selectivity.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of this compound in different solvent environments and its interactions with other molecules. This can be particularly useful for understanding its role in materials science applications.

Quantitative Structure-Activity Relationship (QSAR) Studies: For applications where a specific activity is desired, QSAR models can be developed to correlate the structural features of indazole derivatives with their performance. This can guide the design of new compounds with improved properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.